molecular formula C17H16O2 B2943493 cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone CAS No. 865659-55-8

cyclopropyl({4'-methoxy-[1,1'-biphenyl]-4-yl})methanone

Cat. No.: B2943493
CAS No.: 865659-55-8
M. Wt: 252.313
InChI Key: CASXYKFSVICGKG-UHFFFAOYSA-N
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Description

Cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone is an organic compound with the molecular formula C19H18O2 It is a ketone derivative featuring a cyclopropyl group attached to a biphenyl structure with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a carbene precursor such as diazomethane in the presence of a catalyst like rhodium or copper.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous conditions or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts significant strain to the molecule, making it highly reactive. This reactivity allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    Cyclopropyl 4-methoxyphenyl ketone: Shares the cyclopropyl and methoxy functional groups but lacks the biphenyl structure.

    Cyclopropyl p-anisyl ketone: Similar structure but with different substituents on the aromatic ring.

Uniqueness: Cyclopropyl({4’-methoxy-[1,1’-biphenyl]-4-yl})methanone is unique due to its combination of a cyclopropyl group, a methoxy group, and a biphenyl core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

cyclopropyl-[4-(4-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-16-10-8-13(9-11-16)12-2-4-14(5-3-12)17(18)15-6-7-15/h2-5,8-11,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXYKFSVICGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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